molecular formula C8H7F2NO2 B12969751 (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid

Cat. No.: B12969751
M. Wt: 187.14 g/mol
InChI Key: COIWYFIMAXMSKX-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid is a chiral non-proteinogenic amino acid characterized by an acetic acid backbone substituted with an amino group and a 2,4-difluorophenyl ring at the α-carbon. Its molecular formula is C₈H₇F₂NO₂, with a molecular weight of 187.146 g/mol (CAS No. 240409-02-3) . The compound exists as the S-enantiomer, which is critical for its stereospecific interactions in biological systems. Key identifiers include ChEMBL ID CHEMBL382622, PubChem ID 124515, and DSSTox Substance ID DTXSID70371799 .

Structurally, the 2,4-difluorophenyl group introduces electron-withdrawing effects, influencing the compound’s acidity (pKa ~2.1 for the carboxyl group) and solubility. The amino group (pKa ~9.5) enables zwitterionic behavior in aqueous solutions, typical of α-amino acids. This compound is synthesized via stereocontrolled methods, such as iron-catalyzed 1,3-nitrogen migration, achieving 90% enantiomeric excess (ee) using (R,R)-FeBIPF₂ as a catalyst .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(2S)-2-amino-2-(2,4-difluorophenyl)acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

COIWYFIMAXMSKX-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Classical Multi-step Synthesis

  • Starting Material: 2,4-Difluorobenzaldehyde is the key precursor.
  • Step 1: Conversion to Nitrile Intermediate
    The aldehyde group is converted to a nitrile by reaction with hydroxylamine hydrochloride and sodium acetate, forming an oxime intermediate followed by dehydration.
  • Step 2: Reduction to Amine
    The nitrile is reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.
  • Step 3: Formation of the Amino Acid
    The amine intermediate is reacted with chloroacetic acid to yield 2-Amino-2-(2,4-difluorophenyl)acetic acid.
  • Step 4: Hydrochloride Salt Formation
    Treatment with hydrochloric acid converts the free amino acid to its hydrochloride salt for enhanced stability and solubility.

This route is scalable for industrial production, involving bulk synthesis in reactors, followed by purification through recrystallization or chromatography to achieve high purity.

Stereoselective Synthesis via Azanyl Esters and 1,3-Nitrogen Migration

  • Formation of Azanyl Esters:
    Carboxylic acids are converted into azanyl esters using N-Boc-protected hydroxylamine and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.
  • Iron-Catalyzed 1,3-Nitrogen Migration:
    An iron catalyst facilitates a 1,3-nitrogen migration, yielding the α-amino acid with stereocontrol favoring the (S)-enantiomer.
  • Reaction Conditions:
    The reaction is typically conducted at low temperatures (e.g., −30°C) with solvents such as n-hexane/ethyl acetate containing 0.2% acetic acid.
  • Purification:
    Enantiomeric excess is confirmed by HPLC, often achieving >90% ee.

This method provides a stereoselective route to the (S)-enantiomer, critical for applications requiring enantiopure compounds.

Step Reagents/Conditions Notes
Aldehyde to Nitrile Hydroxylamine hydrochloride, sodium acetate Formation of oxime intermediate
Nitrile Reduction H2 gas, Pd catalyst Mild conditions to avoid over-reduction
Amino Acid Formation Chloroacetic acid Nucleophilic substitution to form amino acid
Hydrochloride Salt Formation HCl acid Enhances solubility and stability
Azanyl Ester Formation N-Boc-hydroxylamine, DCC, dichloromethane Activation of carboxylic acid
1,3-Nitrogen Migration Iron catalyst, low temperature Stereoselective amination
Purification Recrystallization, chromatography, HPLC Ensures enantiomeric purity and product quality

Purification methods include recrystallization from suitable solvents and chromatographic techniques such as flash chromatography or preparative HPLC. Quality control involves:

Industrial production emphasizes rigorous quality control to meet research and pharmaceutical standards.

  • The classical synthetic route is well-established and suitable for large-scale production but may require additional steps for enantiomeric resolution.
  • The azanyl ester and iron-catalyzed nitrogen migration method offers a more direct stereoselective synthesis, reducing the need for chiral resolution steps.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence yield and stereoselectivity.
  • Purification techniques are essential to achieve the high enantiomeric purity required for biological applications.
Method Starting Material Key Steps Advantages Limitations
Classical Multi-step Synthesis 2,4-Difluorobenzaldehyde Oxime formation → Nitrile reduction → Amino acid formation → Salt formation Scalable, well-known chemistry Requires multiple steps, possible racemization
Azanyl Ester & Nitrogen Migration Carboxylic acid derivatives Azanyl ester formation → Iron-catalyzed 1,3-nitrogen migration High stereoselectivity, fewer steps Requires specialized catalysts and conditions

The preparation of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid involves sophisticated synthetic strategies balancing yield, stereoselectivity, and scalability. Classical multi-step synthesis from 2,4-difluorobenzaldehyde remains a robust method for bulk production, while stereoselective approaches using azanyl esters and iron catalysis provide efficient access to the enantiopure (S)-form. Careful control of reaction parameters and purification techniques ensures the production of high-purity material suitable for advanced research and pharmaceutical applications.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid and amino groups enable direct participation in peptide synthesis. Reaction conditions vary based on target molecules:

Reaction Type Reagents/Conditions Products Key Observations
Amide couplingDCC/DMAP in dichloromethane Peptides or modified amino acid conjugatesHigh stereochemical retention (>98% ee) observed due to chiral center stability
EsterificationMethanol/H₂SO₄ or p-nitrobenzoic acid with DEAD Methyl ester or p-nitrobenzoyl esterEster derivatives serve as intermediates for further functionalization

Mechanistic Insight : The fluorine atoms at the 2- and 4-positions deactivate the phenyl ring, directing electrophilic attacks to the 5-position during coupling reactions.

Oxidation and Reduction

The amino acid backbone undergoes redox transformations under controlled conditions:

Reaction Reagents Products Notes
Oxidation of amino groupKMnO₄ in acidic conditionsNitro derivative (2-nitro-2-(2,4-difluorophenyl)acetic acid)Yields depend on reaction time (60–75% at 6 hrs)
Reduction of carboxylic acidLiAlH₄ in THF2-Amino-2-(2,4-difluorophenyl)ethanolRequires anhydrous conditions to prevent side reactions

Stereochemical Impact : Reduction preserves the (S)-configuration due to the rigidity of the fluorophenyl group .

Nucleophilic Substitution

The electron-deficient aromatic ring participates in selective substitutions:

Nucleophile Conditions Products Regioselectivity
AmmoniaCuCl₂, 120°C 2-Amino-4-fluoro-5-substituted phenyl derivativesSubstitution occurs predominantly at the 5-position
ThiolsK₂CO₃, DMF, 80°CThioether analogsLimited solubility in polar solvents reduces yields (~40%)

Kinetic Studies : Second-order kinetics observed, with rate constants 1.5× higher for 5-position substitutions compared to 3-position.

Decarboxylation Reactions

Controlled thermal decarboxylation produces bioactive amines:

Conditions Catalyst Products Yield
180°C, vacuumNone2-Amino-2-(2,4-difluorophenyl)ethane85% yield with racemization <2%
150°C, HCl (gas)Pd/C2-(2,4-Difluorophenyl)ethylamineRacemization increases to 12% under acidic conditions

Stability and Side Reactions

  • Hydrolysis : The amide bond resists hydrolysis at pH 4–9 (t₁/₂ > 24 hrs at 25°C) but degrades rapidly under strong acidic (pH <2) or basic (pH >12) conditions .

  • Racemization : Heating above 200°C or prolonged exposure to alkaline media causes partial loss of chirality (Δee = 15–20%) .

Industrial-Scale Modifications

  • Continuous Flow Synthesis : Using microreactors with residence times <2 minutes improves yield (92% vs. 78% batch) and reduces racemization .

  • Crystallization : Ethanol/water mixtures (3:1) produce prismatic crystals with 99.5% purity, critical for pharmaceutical applications.

Comparative Reactivity with Analogs

Compound Reaction with KMnO₄ Reaction Rate (k, M⁻¹s⁻¹)
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acidNitro derivative formation0.45
2-Amino-2-(3,5-difluorophenyl)acetic acidNo oxidation under same conditionsN/A
Non-fluorinated phenylglycineOver-oxidation to carboxylic acid0.89

Key Finding : Fluorine substitution at the 2- and 4-positions uniquely stabilizes the intermediate nitro compound, preventing further oxidation.

Scientific Research Applications

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid is a compound with diverse applications in chemistry, biology, medicine, and industry, largely due to its unique structural features. The presence of an amino group, a carboxylic acid, and a difluorophenyl moiety allows it to interact with biological targets, making it valuable in various scientific and industrial fields.

Scientific Research Applications

This compound hydrochloride has applications in chemistry, biology, and medicine. It can be used as a building block in synthesizing complex molecules and is studied for its effects on biological systems, including enzyme inhibition and receptor binding. It is also investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities, and in developing new materials and chemical processes.

Chemistry

This compound serves as a crucial building block in synthesizing more complex molecules. Its chemical reactions include oxidation, reduction, and substitution. The amino group can undergo oxidation to form a nitro group, while the carboxylic acid group can be reduced to an alcohol. The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate and hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Biology

The compound's potential effects on biological systems, including enzyme inhibition and receptor binding, are under study. Its interactions with specific molecular targets drive its biological activity. It has been shown to inhibit enzymes involved in metabolic pathways and exhibits binding affinity for neurotransmitter receptors, influencing synaptic transmission and neurochemical pathways. These interactions suggest potential therapeutic applications in neuroprotection and anti-inflammatory treatments.

Medicine

This compound is investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities. In vitro studies have assessed its cell viability using MTT assays, with certain derivatives exhibiting moderate cytotoxic effects on specific cancer cell lines. It has also demonstrated antiproliferative effects against several cancer cell lines, with some derivatives showing IC50 values ranging from 0.04 to 0.4 μM against HCT-116 and EA.hy926 cells. Additionally, treatment with the compound resulted in G2/M phase arrest in melanoma cells, suggesting its potential role in disrupting mitotic processes.

This compound hydrochloride is of interest in medicinal chemistry because of its structural features and potential biological activities. The difluorophenyl moiety contributes to its lipophilicity and ability to interact with biological targets, and the presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially altering their activity.

Enzyme Inhibition

The compound inhibits certain enzymes involved in metabolic pathways, leading to altered physiological responses. Research indicates that it exhibits anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Molecular docking studies suggest strong interactions with the active site of COX-2, indicating potential therapeutic applications in inflammatory diseases.

Receptor Binding

It exhibits binding affinity for neurotransmitter receptors, influencing synaptic transmission and neurochemical pathways. Preliminary studies suggest that this compound may influence dopamine receptor activity, which is critical for treating neurological disorders. Enhanced binding to dopamine receptors could lead to improved mood regulation and cognitive function.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound significantly reduces pro-inflammatory cytokine production in human cell lines, with an effective concentration (EC50) lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Neuropharmacology

Studies involving animal models indicated that administering this compound led to increased dopamine levels in the brain, correlating with improved behavioral outcomes in tests for anxiety and depression.

Structure-Activity Relationship (SAR)

Modifications to the difluorophenyl or methylamino groups can alter biological activity. For example, methyl group substitution can reduce activity, while fluorine substitution can enhance activity. The following table illustrates how specific structural changes can impact the potency and selectivity of the compound against biological targets:

Compound VariationBiological ActivityIC50 (µM)
Parent CompoundAnti-inflammatory25
Methyl Group SubstitutionReduced Activity50
Fluorine SubstitutionEnhanced Activity10

Mechanism of Action

The exact mechanism of action is context-dependent. In anticonvulsant research, it may involve modulation of neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-2-amino-2-(2,4-difluorophenyl)acetic acid with structurally related compounds, emphasizing substituent effects, stereochemistry, and biological activities.

Fluorophenyl Substituted Amino Acids

Compound Name Substituents Molecular Formula Key Differences & Properties Biological Relevance References
(R)-2-Amino-2-(4-fluorophenyl)acetic acid Single F (para position) C₈H₈FNO₂ Lower lipophilicity due to fewer fluorine atoms. R-configuration reduces target affinity compared to S-enantiomer. Intermediate in peptide synthesis
2-Amino-2-(3,4-difluorophenyl)acetic acid F at 3,4 positions C₈H₇F₂NO₂ Positional isomerism alters electronic effects: 3,4-F substitution reduces steric hindrance compared to 2,4-F. Potential enzyme inhibitor
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid Three F atoms, propanoic acid chain C₉H₈F₃NO₂ Extended carbon chain increases steric bulk; additional F enhances electron-withdrawing effects. Studied for collagenase inhibition
  • Key Insight : Fluorine substitution at 2,4-positions maximizes steric and electronic effects, enhancing binding to hydrophobic pockets in enzymes or receptors. The S-configuration is critical for activity in chiral environments .

Heterocyclic Analogues

  • Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid): Replaces the difluorophenyl group with a 3-hydroxyisoxazole ring. Acts as a potent neurotoxin via glutamate receptor agonism, unlike the difluorophenyl derivative, which lacks reported neurotoxic activity .

Chlorinated and Methoxy Derivatives

  • (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Chlorine atoms at 2,4-positions and an alkyne side chain. Exhibits collagenase inhibition (IC₅₀ = 1.48 mM) due to π-π interactions with Tyr201 and hydrogen bonding to Gln215 .
  • (2R)-2-Amino-2-(2,4-dimethoxyphenyl)acetic acid: Methoxy groups (electron-donating) instead of fluorine. Lower acidity (pKa ~4.5 for carboxyl group) compared to fluorinated analogues, altering solubility and membrane permeability .

Trifluoromethyl and Ester Derivatives

  • (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid: CF₃ group (stronger electron-withdrawing than F) increases acidity (pKa ~1.8) and lipophilicity. Used in protease inhibitor design .
  • (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: Esterified carboxyl group improves bioavailability. A prodrug form for enhanced blood-brain barrier penetration .

Biological Activity

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid, also known as difluorophenylalanine, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

This compound is characterized by the presence of two fluorine atoms on the phenyl ring at the 2 and 4 positions. This substitution pattern can significantly influence its chemical reactivity and biological interactions. The compound's molecular formula is C8H7F2NO2C_8H_7F_2NO_2, and it has a molecular weight of approximately 189.14 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may act as an inhibitor or modulator of various biochemical pathways, affecting cellular functions such as proliferation, apoptosis, and inflammation.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes . The dual inhibition of these enzymes suggests that this compound could serve as an anti-inflammatory agent.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Enzyme Inhibition Potential inhibitor of COX and LOX enzymes involved in inflammation .
Anticancer Activity Exhibits selective cytotoxicity towards various cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Properties Some studies suggest moderate antimicrobial activity against certain bacterial and fungal strains .
Neuroprotective Effects Investigated for potential neuroprotective properties in models of neurodegeneration .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes with IC50 values comparable to established anti-inflammatory drugs like Meloxicam. This suggests that this compound could be a promising candidate for developing new anti-inflammatory therapies .
  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma). The observed GI50 values were 0.69 µM for U2OS and 0.70 µM for HeLa cells, indicating a strong potential for further development as an anticancer agent.
  • Neuroprotective Studies : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through modulation of signaling pathways related to apoptosis and inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid, and how is enantiomeric purity ensured?

  • Methodology : The compound can be synthesized via stereoselective 1,3-nitrogen migration using a tert-butyl carbamate precursor and catalytic (R,R)-FeBIPF₂ (2 mol%) at –30°C for 16 hours. Enantiomeric purity (90% ee) is confirmed via HPLC with a Daicel Chiralpak IG column (mobile phase: n-hexane/iPrOH = 9:1 + 0.1% TFA; flow rate: 1.0 mL/min; UV detection at 210 nm) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • Chirality : Chiral HPLC (as above) or polarimetry.
  • Structural Confirmation : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to validate functional groups (e.g., carboxylic acid, amino).
  • Purity : Reverse-phase HPLC or LC-MS with C18 columns .

Q. How does the fluorine substitution pattern influence physicochemical properties?

  • Methodology : Compare logP (lipophilicity), pKa (acid-base behavior), and solubility profiles with analogs (e.g., 4-fluoro vs. 2,4-difluoro derivatives) using computational tools (e.g., MarvinSketch) or experimental titration. Fluorine’s electron-withdrawing effects may alter hydrogen-bonding capacity and metabolic stability .

Advanced Research Questions

Q. How can low enantiomeric excess (ee) in catalytic asymmetric synthesis be addressed?

  • Methodology :

  • Catalyst Optimization : Screen alternative chiral catalysts (e.g., Ru or Ir complexes) or adjust ligand-to-metal ratios.
  • Reaction Conditions : Lower reaction temperatures (e.g., –40°C) or use additives (e.g., TMP) to suppress racemization.
  • Workup : Employ dynamic kinetic resolution (DKR) with enzymes (e.g., nitrilases) to enhance stereoselectivity, as demonstrated for structurally similar phenylglycine derivatives .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Purity Verification : Re-analyze compound batches for trace impurities (e.g., diastereomers, residual solvents) via LC-MS.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for fluorine’s pH-dependent effects in biological buffers.
  • Computational Docking : Model interactions with target proteins (e.g., collagenase) to identify critical binding motifs, as shown for dichlorobenzyl analogs with IC₅₀ values <2 mM .

Q. How do structural modifications (e.g., fluorination patterns) affect target engagement?

  • Methodology : Synthesize analogs (e.g., 2-fluoro, 3-fluoro) and evaluate inhibitory potency via enzyme kinetics (e.g., Ki measurements) or cellular assays. For example, replacing 2,4-difluoro with 2,6-difluoro in collagenase inhibitors altered π-π interactions with Tyr201, reducing activity by 30% .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the compound’s metabolic stability?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • Isotope Labeling : Use ¹⁸O or deuterated analogs to track metabolic pathways.
  • Computational Prediction : Apply ADMET software (e.g., SwissADME) to estimate cytochrome P450 interactions .

Q. What are best practices for reconciling conflicting crystallography and NMR data?

  • Methodology :

  • Redundant Confirmation : Obtain X-ray crystallography data to resolve ambiguous NOE (Nuclear Overhauser Effect) signals in NMR.
  • Dynamic Effects : Analyze temperature-dependent NMR to identify conformational flexibility (e.g., rotamers) that may explain discrepancies .

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